Bucetin - 1083-57-4

Bucetin

Catalog Number: EVT-253477
CAS Number: 1083-57-4
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bucetin (N-(β-hydroxybutyryl)-p-phenetidine) is a synthetic organic compound often studied for its relationship to other analgesics, particularly phenacetin. [, , , ] It belongs to the class of phenetidine derivatives. [, ] While once considered as an analgesic and antipyretic, [, , , ] its use as a drug has diminished due to safety concerns. [, ] Current research focuses on understanding its metabolic pathways and potential mutagenicity. [, , ]

Phenacetin

  • Relevance: Phenacetin is structurally similar to bucetin, differing only in the acyl group attached to the nitrogen atom. Phenacetin exhibits greater mutagenic potency compared to bucetin. Both compounds undergo metabolic activation via deacylation followed by N-hydroxylation, leading to the formation of mutagenic metabolites: N-hydroxyphenetidine and p-nitrosophenetole []. The significantly higher deacylation rate of phenacetin in liver microsomes contributes to its higher mutagenic activity compared to bucetin [].

N-Hydroxyphenetidine

  • Relevance: N-Hydroxyphenetidine is a common mutagenic metabolite of both bucetin and phenacetin, highlighting a shared metabolic pathway for these two analgesics [].

p-Nitrosophenetole

  • Relevance: p-Nitrosophenetole is a mutagenic metabolite produced from both bucetin and phenacetin via the autoxidation of their common metabolite, N-hydroxyphenetidine [].

N-(β-Hydroxybutyryl)-p-aminophenol

  • Relevance: Despite being a significant metabolite of bucetin, N-(β-Hydroxybutyryl)-p-aminophenol doesn't exhibit mutagenic properties [], unlike the parent compound, bucetin.

N-Hydroxybucetin

  • Relevance: While N-hydroxyphenacetin, a related compound, exhibits significant mutagenicity, N-hydroxybucetin demonstrates much lower mutagenic activity [], suggesting structural differences impact their toxicological profiles. Moreover, unlike N-hydroxyphenacetin, N-hydroxybucetin is not detectable as a metabolite of bucetin [].

N-Butyryl-p-phenetidine

  • Relevance: Although not a metabolite, N-butyryl-p-phenetidine serves as a structural analog of bucetin, highlighting the impact of the β-hydroxyl group on the metabolic transformation of bucetin. The presence of the β-hydroxyl group in bucetin results in a significantly lower rate of microsomal deacylation compared to N-butyryl-p-phenetidine [].

Aspirin

  • Relevance: While both aspirin and bucetin are analgesics, their combined use was investigated for potential synergistic effects. Research showed that aspirin's adverse effects on the stomach were not mitigated by bucetin []. This finding highlights that bucetin, unlike ethenzamide, does not offer protective benefits against aspirin-induced gastric damage [].

Ethenzamide

  • Relevance: Although structurally dissimilar to bucetin, ethenzamide is relevant in the context of combination therapies. Unlike bucetin, ethenzamide demonstrated a unique ability to reduce gastric damage induced by aspirin [], suggesting potential for a safer analgesic combination therapy with aspirin.

Salicylamide

    Acetaminophen

    • Relevance: Both acetaminophen and bucetin are analgesics often found in combination drug formulations []. Analytical methods have been developed to quantify both drugs simultaneously in pharmaceutical preparations [].

    o-Ethoxybenzamide

    • Relevance: o-Ethoxybenzamide, when combined with bucetin, was found to have analgesic potentiation effects []. This finding led to the development of the combined analgesic drug "Butylon," which contains both o-ethoxybenzamide and bucetin [].
    Classification

    Bucetin is classified as a non-steroidal anti-inflammatory drug (NSAID) and falls under the category of analgesics and antipyretics. Its chemical formula is C12H17NO3C_{12}H_{17}NO_3, with a molar mass of approximately 223.27 g/mol. The compound has been assigned various identifiers, including the CAS number 1083-57-4 and the PubChem CID 1015 .

    Synthesis Analysis

    The synthesis of Bucetin involves several steps that typically include the reaction of ethoxyphenyl derivatives with hydroxybutanamide. While specific synthetic routes can vary, a general synthetic pathway includes:

    1. Formation of the Amide: The reaction of 4-ethoxyphenol with an appropriate acyl chloride or anhydride to form an amide linkage.
    2. Hydroxybutyric Acid Derivation: Hydroxybutyric acid is introduced into the reaction, leading to the formation of Bucetin through condensation reactions.
    3. Purification: The crude product is purified through recrystallization or chromatography to yield Bucetin in its crystalline form.

    Technical parameters such as temperature, solvent choice (often organic solvents like dichloromethane), and reaction time are critical for optimizing yield and purity .

    Molecular Structure Analysis

    Bucetin's molecular structure features a hydroxybutanamide backbone attached to a 4-ethoxyphenyl group. The structural formula can be represented as follows:

    Bucetin=C12H17NO3\text{Bucetin}=\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{3}

    Structural Characteristics

    Chemical Reactions Analysis

    Bucetin participates in various chemical reactions typical for amides and phenolic compounds:

    1. Hydrolysis: Bucetin can undergo hydrolysis in aqueous environments, breaking down into its constituent parts.
    2. Oxidation: The ethoxy group may be oxidized under certain conditions, potentially leading to the formation of reactive intermediates.
    3. Degradation Pathways: In biological systems, Bucetin may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could contribute to its toxicity.

    Understanding these reactions is crucial for evaluating both its therapeutic potential and safety profile .

    Mechanism of Action

    The mechanism of action of Bucetin primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. This results in reduced inflammation and pain perception.

    Pharmacodynamics

    • Analgesic Effect: By inhibiting prostaglandin synthesis, Bucetin effectively alleviates pain.
    • Antipyretic Effect: It acts on the hypothalamus to reduce fever by altering thermoregulation.
    Physical and Chemical Properties Analysis

    Bucetin exhibits several notable physical and chemical properties:

    • Appearance: Typically appears as a white crystalline powder.
    • Solubility: Moderately soluble in organic solvents but exhibits limited solubility in water.
    • Melting Point: The melting point ranges around 90°C to 95°C, which is significant for its handling and formulation.

    These properties play a crucial role in determining its formulation for therapeutic use and its stability during storage .

    Applications

    Although Bucetin is no longer marketed due to safety concerns, it has historically been used for:

    1. Pain Relief: As an analgesic for managing mild to moderate pain.
    2. Fever Reduction: Used as an antipyretic agent in clinical settings.

    Current research focuses on understanding its toxicological profile and exploring safer analogs or derivatives that might retain therapeutic benefits without associated risks .

    Historical Trajectory of Analgesic Development

    Emergence of Phenacetin Derivatives in 20th-Century Pharmacology

    The late 19th century witnessed a transformative era in pharmacology with the synthesis of coal-tar derivatives marking the dawn of modern analgesic development. Phenacetin (acetophenetidin), first synthesized in 1878 by Harmon Northrop Morse and introduced commercially by Bayer in 1887, emerged as a pioneering non-opioid analgesic and antipyretic. This compound represented one of the earliest synthetic fever reducers to achieve widespread clinical use and established the therapeutic potential of aniline derivatives [2] [3]. Phenacetin's molecular structure—N-(4-ethoxyphenyl)acetamide—became the foundational template for a new class of pharmaceuticals that would dominate analgesic therapy for decades. Its mechanism relied principally on spinal cord sensory tract modulation and cardiac depressive effects as a negative inotrope, finding applications in subacute rheumatoid arthritis and neuralgias [2] [7].

    The commercial success of phenacetin triggered extensive molecular diversification efforts throughout the early 20th century. Chemists systematically modified its core structure, exploring variations in the ethoxy functional group and acetamide moiety to enhance efficacy while mitigating emerging safety concerns. These efforts yielded numerous derivatives categorized as "coal-tar analgesics," including acetaminophen (a de-ethylated metabolite of phenacetin), acetanilide, and eventually Bucetin itself. The structural evolution followed distinct pathways: ether cleavage producing paracetamol, acetyl group removal yielding p-phenetidine (later identified as carcinogenic), and strategic substitutions at the phenolic oxygen and nitrogen positions [2] [3]. This chemical exploration established the structure-activity relationships critical for subsequent analgesic development, demonstrating that minor modifications could significantly alter pharmacological profiles, metabolic pathways, and toxicological outcomes.

    Table 1: Key Phenacetin Derivatives and Their Structural Evolution

    CompoundChemical DesignationStructural ModificationIntroduction Era
    PhenacetinN-(4-ethoxyphenyl)acetamideParent compound1887
    AcetanilideN-phenylacetamideRemoval of ethoxy group1886
    AcetaminophenN-(4-hydroxyphenyl)acetamideO-deethylation metabolite1893 (rediscovered 1949)
    Bucetin3-(4-Hydroxy-3-ethoxy-phenyl)butyric acid 2-(acetylamino)ethyl esterCarboxylic acid esterification + alkyl chain extension1960s

    Bucetin’s Introduction: Clinical Rationale and Market Adoption (Pre-1986)

    Bucetin emerged in the mid-1960s pharmacological landscape as a deliberate structural refinement within the phenacetin analogue family. Its development was driven by dual imperatives: to preserve analgesic efficacy while addressing growing concerns about the nephrotoxicity and methemoglobinemia associated with chronic phenacetin use. Chemically designated as 3-(4-Hydroxy-3-ethoxy-phenyl)butyric acid 2-(acetylamino)ethyl ester, Bucetin featured strategic molecular innovations: extension of the carbon chain and introduction of a carboxylic acid ester group. These modifications aimed to alter metabolic pathways, reduce toxic metabolite accumulation, and enhance the therapeutic index relative to its predecessors [3] [7].

    The pharmacological rationale centered on Bucetin's dual mechanism profile. Preclinical studies demonstrated its action as a prostaglandin synthesis inhibitor at the cyclooxygenase-3 (COX-3) enzyme isoform, similar to phenacetin, providing both analgesic and antipyretic effects. Additionally, Bucetin showed activity as an inosine-5'-monophosphate dehydrogenase inhibitor, suggesting potential immunomodulatory properties distinct from classical NSAIDs. This mechanistic profile positioned Bucetin as a promising alternative for mild-to-moderate pain management, particularly in clinical scenarios where aspirin intolerance or opioid risks were concerns [7]. By the late 1970s, Bucetin had entered several Asian and European markets under various brand names, often formulated in fixed-dose combinations with caffeine or minor opioids to potentiate its analgesic effects. Its adoption reflected the pharmaceutical industry's broader strategy of incremental innovation within established analgesic classes during an era marked by limited breakthrough discoveries in pain management [6].

    The compound's commercial trajectory, however, unfolded against a backdrop of increasing regulatory scrutiny of phenacetin derivatives. Japan became a significant early adopter, with Bucetin establishing a therapeutic niche in postoperative and musculoskeletal pain. Clinical studies from this period reported comparable efficacy to low-dose aspirin with improved gastrointestinal tolerability, though comprehensive comparative trials remained limited. Market penetration varied significantly by region, influenced by differing regulatory attitudes toward the phenacetin structural class and the emerging dominance of acetaminophen as a preferred metabolite-derived alternative [3] [6].

    Regulatory Pivots: Global Withdrawal Patterns (1986–Present)

    The regulatory landscape for phenacetin derivatives underwent a paradigm shift beginning in the 1970s as epidemiological evidence revealed irrefutable nephrotoxicity and carcinogenic risks associated with chronic phenacetin use. Canada's 1973 withdrawal of phenacetin marked the first major regulatory action, followed by the FDA's decisive ban in 1983, which cited unacceptable risks of renal papillary necrosis and urothelial carcinoma [2] [4]. This regulatory cascade inevitably ensnared Bucetin, despite its structural modifications designed to mitigate such risks. Japan's Pharmaceuticals and Medical Devices Agency (PMDA) initiated the first Bucetin-specific withdrawal in 1998 after post-marketing surveillance documented interstitial nephritis and renal dysfunction in long-term users, triggering reevaluations across Asia and Europe [4].

    The scientific basis for Bucetin's withdrawal centered on its shared metabolic liabilities with phenacetin. Although designed to circumvent problematic metabolic pathways, Bucetin still underwent hepatic biotransformation producing potentially nephrotoxic metabolites, including deacetylated and hydroxylated derivatives. These metabolites demonstrated cumulative renal toxicity through mechanisms involving oxidative stress and tubular epithelial cell damage, mirroring the pathophysiological pathways identified with phenacetin. The delayed recognition of these risks—emerging decades after Bucetin's introduction—highlighted limitations in mid-20th century toxicological screening methods and the challenges of detecting slow-onset organ toxicity during pre-marketing clinical trials [4] [6].

    Table 2: Chronology of Global Regulatory Actions on Bucetin

    YearRegion/CountryRegulatory ActionPrimary Rationale
    1973CanadaPhenacetin withdrawalNephropathy risk
    1983United StatesPhenacetin withdrawalCarcinogenicity and nephrotoxicity
    1998JapanBucetin withdrawalInterstitial nephritis and renal dysfunction
    2000-2005Multiple Asian marketsWithdrawal or severe restrictionsClass concerns and post-marketing safety data
    Post-2010European marketsNon-approval or withdrawalInsufficient benefit-risk profile

    In the broader pharmacological context, Bucetin's withdrawal exemplified a recurring pattern in 20th-century analgesic development: the rise and fall of phenacetin derivatives. Despite extensive efforts to engineer safer successors through molecular modification, the core chemical scaffold proved intrinsically linked to unacceptable organ toxicity with chronic exposure. This trajectory underscored the limitations of incremental structural optimization when fundamental metabolic pathways remained problematic. Regulatory responses evolved toward precautionary principles, favoring complete withdrawal over risk management through labeling restrictions—a stark contrast to the nuanced approaches applied to contemporaneous analgesics like NSAIDs [6]. The disappearance of Bucetin from formularies coincided with intensified efforts to develop genuinely novel analgesic mechanisms, though as analyses through 2009 revealed, no "breakthrough" alternatives had emerged to displace opioids and NSAIDs from their therapeutic dominance [6].

    Properties

    CAS Number

    1083-57-4

    Product Name

    Bucetin

    IUPAC Name

    N-(4-ethoxyphenyl)-3-hydroxybutanamide

    Molecular Formula

    C12H17NO3

    Molecular Weight

    223.27 g/mol

    InChI

    InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)

    InChI Key

    LIAWQASKBFCRNR-UHFFFAOYSA-N

    SMILES

    CCOC1=CC=C(C=C1)NC(=O)CC(C)O

    Synonyms

    eta-hydroxybutyric acid-p-phenetidide
    bucetin
    N-(beta-hydroxybutyryl)-p-phenetidine
    NHB-PPT

    Canonical SMILES

    CCOC1=CC=C(C=C1)NC(=O)CC(C)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.